molecular formula C9H7NO5 B598951 Methyl 3-formyl-2-nitrobenzoate CAS No. 138229-59-1

Methyl 3-formyl-2-nitrobenzoate

Cat. No.: B598951
CAS No.: 138229-59-1
M. Wt: 209.157
InChI Key: NSLOBVGASZUPDO-UHFFFAOYSA-N
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Description

Methyl 3-formyl-2-nitrobenzoate is an organic compound with the molecular formula C₉H₇NO₅. It is a derivative of benzoic acid, featuring a formyl group at the 3-position and a nitro group at the 2-position. This compound is known for its applications in organic synthesis and as a phase transfer catalyst .

Scientific Research Applications

Methyl 3-formyl-2-nitrobenzoate has several applications in scientific research:

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

Methyl 3-formyl-2-nitrobenzoate is primarily used as a phase transfer catalyst . It is involved in the synthesis of chlorinated hydrocarbons from inorganic chloride . It is also used as a catalyst for producing polychlorinated biphenyls .

Mode of Action

As a phase transfer catalyst, this compound facilitates the migration of a reactant from one phase into another phase where reaction can take place. It is soluble in organic solvents and can synthesize hydrochloric acid, sodium chloride, and zinc chloride .

Biochemical Pathways

It is known to be involved in the synthesis of chlorinated hydrocarbons and polychlorinated biphenyls .

Pharmacokinetics

It is known that the compound is soluble in organic solvents , which may influence its absorption and distribution.

Result of Action

The result of the action of this compound is the synthesis of chlorinated hydrocarbons and polychlorinated biphenyls . It is hydrolyzed by water to release methyl 3-hydroxy-2-nitrobenzoate .

Action Environment

The action of this compound is influenced by environmental factors. It is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature and the presence of oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-formyl-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate followed by formylation. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the formylation step can be achieved using formylating agents such as N-methylformanilide in the presence of phosphorus oxychloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and formylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Sodium methoxide, methanol.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-formyl-2-nitrobenzoate is unique due to the presence of both nitro and formyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its similar compounds .

Properties

IUPAC Name

methyl 3-formyl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-15-9(12)7-4-2-3-6(5-11)8(7)10(13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLOBVGASZUPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659301
Record name Methyl 3-formyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138229-59-1
Record name Methyl 3-formyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-formyl-2-nitrobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a mixture of (A2) (1.0 eq.) and 4 Å mol. sieves (15 g) in MeCN (0.2M) at RT was added NMMO (2.0 eq.) and the reaction mixture was stirred for 1.5 hr under N2 atmosphere. Then, the mixture was diluted with EtOAc, filtered and the filtrate was washed with H2O, 1N HCl, brine and dried (Na2SO4). Evaporation of the solvent gave (A3) as a white solid which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3, 300K) δ 9.96 (1H, s), 8.26 (1H, d, J=7.9 Hz), 8.18 (1H, d, J=7.9 Hz), 7.77 (1H, t, J=7.9 Hz), 3.93 (3H, s). MS (ES) C9H7NO5 requires: 209. Found: 208 (M−H)−.
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Synthesis routes and methods II

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